3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl4N4O2/c1-2-10-29(21(31)19-15(23)7-9-17(25)28-19)13-5-3-4-12(11-13)26-20(30)18-14(22)6-8-16(24)27-18/h3-9,11H,2,10H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVCXNMKPBPDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)C3=C(C=CC(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
a. 3-Chloro-N-Phenyl-Phthalimide ()
- Structure : Contains a phthalimide core with a chlorine substituent and phenyl group (Fig. 1, ).
- Key Differences :
- The target compound lacks the phthalimide isoindole-1,3-dione ring system, instead featuring pyridine-carboxamide linkages.
- Both compounds share chlorine substituents, but the target’s dichloropyridine moieties may confer greater electronic effects and steric bulk.
b. 6-Chloro-2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-(Pyrimidin-2-yl)Cyclopropyl)Carbamoyl)Phenyl)Furo[2,3-b]Pyridine-3-Carboxamide ()
- Structure : Features a furopyridine core with chloro, fluorophenyl, and pyrimidinyl substituents.
- Key Differences: The furopyridine core introduces a fused heterocyclic system, contrasting with the target’s simpler pyridine rings. Both compounds employ carboxamide linkers, but the target uses a propylamino-phenyl spacer instead of a cyclopropane-pyrimidine group.
- Synthesis : highlights the use of coupling reagents (e.g., HATU) for carboxamide formation, a method likely applicable to the target compound .
2.2 Physicochemical and Pharmacokinetic Properties
A hypothetical comparison based on structural features:
Preparation Methods
Oxidation to 2,3,6-Trichloropyridine N-Oxide
2,3,6-Trichloropyridine undergoes oxidation using hydrogen peroxide (30–50%) in acetic acid with molybdenum trioxide (3–7 wt%) at 80°C. This step achieves 85–90% yield, with acetic acid serving dual roles as solvent and proton donor. Excess hydrogen peroxide (1.1–1.3 equivalents) ensures complete conversion.
Cyanogenation and Deoxygenation
The N-oxide intermediate is treated with sodium cyanide in DMF at 80–90°C, introducing a cyano group at the 2-position with 90% efficiency. Subsequent deoxygenation using phosphorus trichloride at 75°C removes the N-oxide functionality, yielding 2-cyano-3,6-dichloropyridine in 91.5% yield.
Hydrolysis to Carboxylic Acid
Basic hydrolysis with ethanol-sodium hydroxide reflux converts the nitrile to a carboxylic acid. Acidification to pH 2–3 precipitates clopyralid with 92–95% purity.
Table 1: Synthesis of 3,6-Dichloropyridine-2-Carboxylic Acid
Preparation of 3-[(Propylamino)Phenyl] Linker
The central aromatic linker, 3-[(propylamino)phenyl]amine, is synthesized via nucleophilic aromatic substitution. Propylamine reacts with 3-fluoronitrobenzene under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. This two-step sequence achieves 75–80% overall yield, though optimization of palladium catalyst loading (1–5 wt%) improves efficiency.
Assembly of Target Carboxamide
The final coupling involves activating clopyralid as an acid chloride and reacting it with the diamine linker.
Acid Chloride Formation
Clopyralid reacts with thionyl chloride (1.5 equivalents) in dichloromethane at 40°C for 4 hr, yielding 3,6-dichloropyridine-2-carbonyl chloride. Excess thionyl chloride is removed under reduced pressure.
Amide Coupling
The acid chloride is added dropwise to a solution of 3-[(propylamino)phenyl]amine and triethylamine (2.2 equivalents) in tetrahydrofuran at 0°C. Gradual warming to room temperature facilitates coupling, with HPLC monitoring confirming >95% conversion after 12 hr.
Table 2: Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Solvent | THF |
| Base | Triethylamine |
| Reaction Time | 12 hr |
| Yield | 82–88% |
Mechanistic and Optimization Considerations
The cyanogenation step’s dependence on DMF polarity ensures regioselective substitution at the 2-position, while phosphorus trichloride’s oxophilicity drives deoxygenation without side reactions. In the coupling step, steric hindrance from the 3,6-dichloro groups necessitates prolonged reaction times to achieve complete amidation.
Scale-up challenges include managing exotherms during hydrogen peroxide addition and minimizing DMF usage in line with green chemistry principles. Alternative solvents like N-methyl-2-pyrrolidone may improve sustainability without sacrificing yield.
Analytical Characterization
Final product identity is confirmed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
